

4-tert-butylphenoxyacetyl chloride structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-tert-Butylphenoxyacetyl chloride*

Cat. No.: B1297758

[Get Quote](#)

An In-depth Technical Guide to **4-tert-butylphenoxyacetyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-butylphenoxyacetyl chloride**, a key reagent in synthetic organic chemistry, particularly in the field of nucleic acid synthesis. This document details its chemical structure, physical properties, and its primary application as a protecting group.

Chemical Structure and Formula

4-tert-butylphenoxyacetyl chloride is an acyl chloride derivative of 4-tert-butylphenoxyacetic acid. Its chemical structure consists of a 4-tert-butylphenyl group linked to an acetyl chloride moiety through an ether bond.

Molecular Formula: C₁₂H₁₅ClO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: 2-(4-tert-butylphenoxy)acetyl chloride[\[3\]](#)

SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl[\[1\]](#)[\[3\]](#)

InChI Key: CFTNMBDQWVPSHI-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Below is a two-dimensional representation of the chemical structure of **4-tert-butylphenoxyacetyl chloride**.

Caption: 2D structure of **4-tert-butylphenoxyacetyl chloride**.

Physicochemical Properties

The quantitative properties of **4-tert-butylphenoxyacetyl chloride** are summarized in the table below for easy reference.

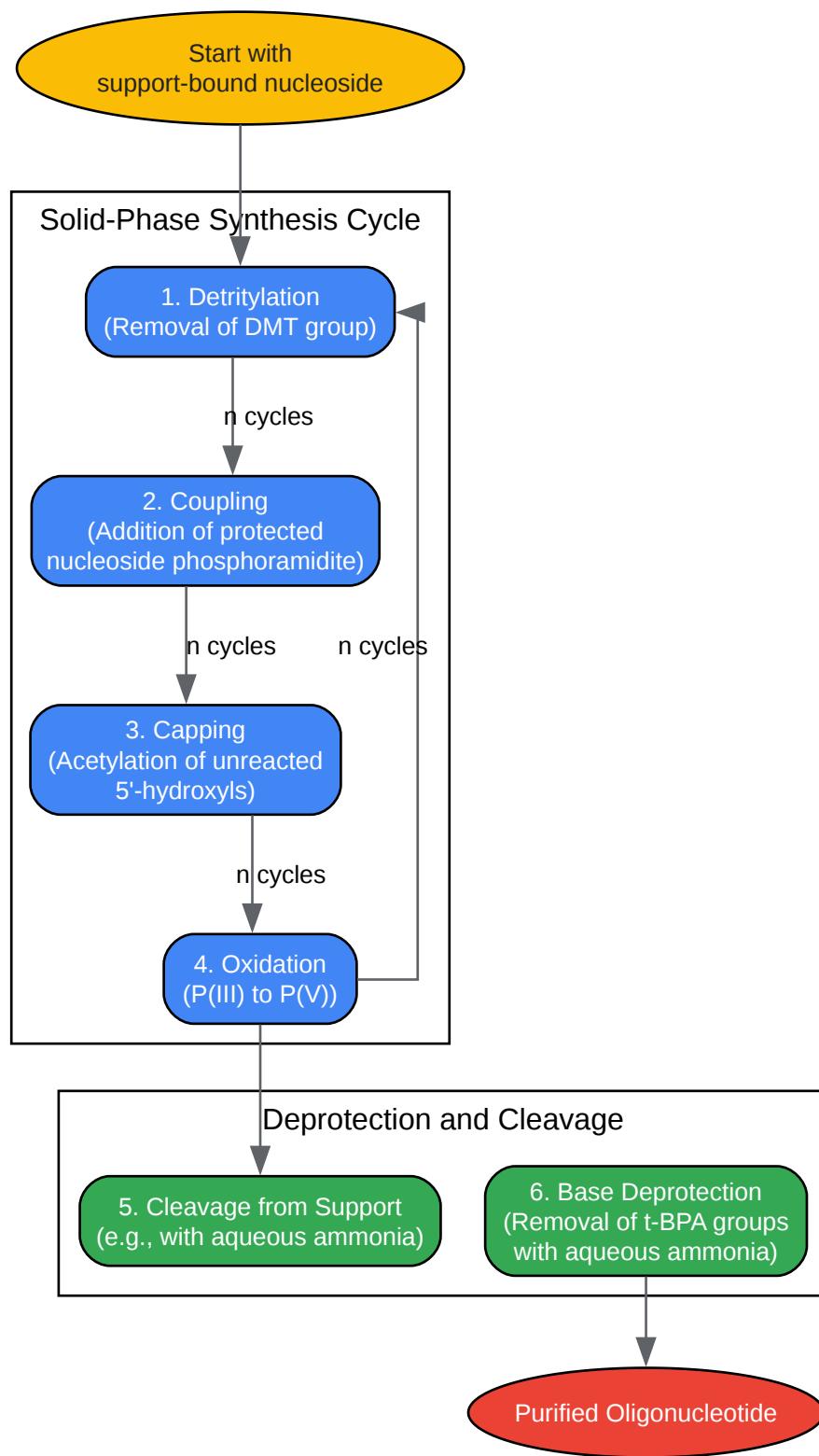
Property	Value
Molecular Weight	226.70 g/mol [4]
CAS Number	90734-55-7 [2] [3]
Appearance	Clear colorless to pale yellow liquid [5]
Boiling Point	130-132 °C at 5 mmHg [2]
Refractive Index	1.5145-1.5185 at 20°C [5]
Purity	≥97.5% [5]
Sensitivity	Moisture Sensitive [2]

Applications in Oligonucleotide Synthesis

4-tert-butylphenoxyacetyl chloride is primarily utilized as a protecting group for the exocyclic amino functions of nucleobases in the chemical synthesis of RNA and DNA.[\[6\]](#)[\[7\]](#) Specifically, the tert-butylphenoxyacetyl (t-BPA) group is employed to protect the exocyclic amines of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[\[7\]](#)

The increased lability of the t-BPA group, when compared to standard benzoyl and isobutyryl protecting groups, allows for the use of milder basic conditions during the deprotection step.[\[7\]](#) This is particularly advantageous as it minimizes backbone degradation and prevents base modifications.[\[7\]](#) The tert-butyl moiety also enhances the solubility of the protected nucleoside monomers in organic solvents like acetonitrile, which is beneficial during the automated synthesis process.[\[6\]](#)

Experimental Protocols


General Protocol for Protection of Nucleoside Exocyclic Amines

This protocol describes the general methodology for the protection of the exocyclic amino group of a nucleoside (e.g., deoxyadenosine) with **4-tert-butyloxycarbonyl chloride**.

- Preparation: The starting nucleoside is dried by co-evaporation with anhydrous pyridine.
- Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and the solution is cooled in an ice bath.
- Addition of Reagent: **4-tert-butyloxycarbonyl chloride** is added dropwise to the cooled solution with stirring.
- Reaction Monitoring: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: The reaction mixture is quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the N-protected nucleoside.

General Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key stages where **4-tert-butyloxycarbonyl chloride** is employed as part of the t-BPA protecting group in a typical solid-phase oligonucleotide synthesis cycle.

[Click to download full resolution via product page](#)

Caption: Workflow for oligonucleotide synthesis using t-BPA protecting groups.

Deprotection Protocol

Deprotection of the nucleobases and cleavage from the solid support is typically achieved in a single step using a short treatment with a basic solution.[7]

- Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonia/ethanol (3:1 v/v) at 55 °C for one hour.[6] For oligodeoxynucleoside methylphosphonates, ammonia-saturated methanol can be used.[7]
- Filtration and Evaporation: The support is filtered off, and the filtrate containing the deprotected oligonucleotide is collected. The solvent is then removed by evaporation.
- Purification: The resulting crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Safety Information

4-tert-butylphenoxyacetyl chloride is a corrosive substance. It is known to cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-tert-butylphenoxyacetyl chloride (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
- 2. store.p212121.com [store.p212121.com]
- 3. 4-tert-Butylphenoxyacetyl chloride | C12H15ClO2 | CID 611195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemgenesindia.com [chemgenesindia.com]

- 5. 4-tert-Butylphenoxyacetyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. atdbio.com [atdbio.com]
- 7. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-tert-butylphenoxyacetyl chloride structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297758#4-tert-butylphenoxyacetyl-chloride-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com